molecular formula C12H16Cl2N4O2S B3021487 1-(4-[(4-Hydrazinophenyl)sulfonyl]phenyl)hydrazine diHCl CAS No. 100829-68-3

1-(4-[(4-Hydrazinophenyl)sulfonyl]phenyl)hydrazine diHCl

Cat. No.: B3021487
CAS No.: 100829-68-3
M. Wt: 351.3 g/mol
InChI Key: TWYVBBAZMIKNCC-UHFFFAOYSA-N
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Description

1-(4-[(4-Hydrazinophenyl)sulfonyl]phenyl)hydrazine diHCl is a bis-hydrazine derivative featuring a sulfonyl-linked biphenyl backbone, with each phenyl ring substituted by a hydrazine group. The compound exists as a dihydrochloride salt, enhancing its solubility and stability for synthetic or pharmacological applications. Its structure combines sulfonyl and hydrazine functionalities, which are critical in medicinal chemistry for forming stable intermediates or acting as ligands in metal coordination .

Properties

IUPAC Name

[4-(4-hydrazinylphenyl)sulfonylphenyl]hydrazine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O2S.2ClH/c13-15-9-1-5-11(6-2-9)19(17,18)12-7-3-10(16-14)4-8-12;;/h1-8,15-16H,13-14H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWYVBBAZMIKNCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NN)S(=O)(=O)C2=CC=C(C=C2)NN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16Cl2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-[(4-Hydrazinophenyl)sulfonyl]phenyl)hydrazine diHCl typically involves the reaction of 4-nitrobenzenesulfonyl chloride with hydrazine hydrate, followed by reduction of the nitro group to an amine. The resulting compound is then treated with hydrochloric acid to form the dihydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and purity .

Chemical Reactions Analysis

Types of Reactions

1-(4-[(4-Hydrazinophenyl)sulfonyl]phenyl)hydrazine diHCl undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfonyl derivatives, amine derivatives, and substituted phenylhydrazine compounds .

Scientific Research Applications

Medicinal Chemistry

1-(4-[(4-Hydrazinophenyl)sulfonyl]phenyl)hydrazine diHCl has shown potential as an intermediate in the synthesis of various pharmaceutical agents. Its hydrazine moiety is crucial in the development of drugs targeting cancer and infectious diseases. The compound's ability to form hydrazones and azo compounds makes it valuable for creating biologically active molecules.

Case Study: Anticancer Activity
Research has indicated that hydrazine derivatives exhibit cytotoxic effects against several cancer cell lines. Studies have demonstrated that compounds similar to this compound can inhibit tumor growth by inducing apoptosis in malignant cells. For instance, derivatives have been tested against breast and colon cancer cells, showing significant inhibition of cell proliferation.

Analytical Chemistry

This compound is utilized in analytical chemistry as a reagent for the determination of various metal ions through complexation reactions. The sulfonamide group enhances the solubility and stability of the resulting complexes, facilitating their analysis via spectroscopic methods.

Example Application: Metal Ion Detection
In a study focusing on environmental monitoring, this compound was employed as a chelating agent for the extraction of heavy metals from water samples. The complex formed with lead ions was analyzed using UV-Vis spectroscopy, demonstrating effective detection limits.

Material Science

The compound's unique structure allows it to be integrated into polymer matrices, enhancing mechanical properties and thermal stability. Research into polymer composites incorporating sulfonamide derivatives has revealed improvements in tensile strength and resistance to thermal degradation.

Case Study: Polymer Enhancement
In recent studies, polymers modified with sulfonamide groups have shown increased durability and resistance to environmental stressors. These materials are being explored for applications in coatings and packaging, where enhanced performance is critical.

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
Medicinal ChemistrySynthesis of anticancer agentsInduces apoptosis in cancer cell lines
Analytical ChemistryMetal ion detection through complexationEffective for heavy metal extraction
Material ScienceEnhancement of polymer propertiesImproved tensile strength and thermal stability

Mechanism of Action

The mechanism of action of 1-(4-[(4-Hydrazinophenyl)sulfonyl]phenyl)hydrazine diHCl involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Hydrazine Moieties

  • 4-Sulfonamidophenylhydrazine hydrochloride (CAS: 17852-52-7): Structural difference: Contains a sulfonamide group (-SO₂NH₂) instead of a sulfonyl-linked biphenyl system. Applications: Used as a reagent in heterocyclic synthesis, particularly for pyrazole and triazole derivatives .
  • (4-Fluorophenyl)hydrazine hydrochloride (CAS: 2924-16-5): Structural difference: A monosubstituted hydrazine with a fluorine atom at the para position. Key Data:
Property (4-Fluorophenyl)hydrazine HCl Target Compound
Molecular Weight 176.6 g/mol ~437.3 g/mol (estimated)
Solubility High in polar solvents Moderate (diHCl enhances H₂O solubility)
Reactivity Primarily forms azo dyes Bifunctional (two hydrazine groups enable dual conjugation) .

Sulfonyl-Containing Analogues

  • Hydroxyethylsulfonylphenylhydrazine :

    • Structural difference : Features a hydroxyethylsulfonyl (-SO₂-CH₂CH₂OH) group instead of a biphenyl sulfonyl system.
    • Applications : Used in textile dyes and crosslinking agents due to its reactive hydrazine and sulfonyl groups .
    • Stability : The hydroxyethyl group may reduce thermal stability compared to the fully aromatic target compound .
  • Sch225336 (N-[1(S)-[4-[[4-Methoxy-2-[(4-methoxyphenyl)sulfonyl]phenyl]sulfonyl]phenyl]ethyl]methanesulfonamide): Structural difference: A bis-sulfone cannabinoid receptor ligand with methoxy and methanesulfonamide substituents. Pharmacological relevance: Demonstrates CB2 receptor selectivity (IC₅₀ = 3 nM), highlighting the role of sulfonyl groups in receptor binding .

Triazole Derivatives with Hydrazine Functionality

  • 1-(4-Hydrazinylbenzyl)-1H-1,2,4-triazole dihydrochloride (CAS: 212248-62-9):
    • Structural difference : Incorporates a triazole ring instead of a second hydrazine group.
    • Applications : Used in kinase inhibition studies; the triazole ring enhances π-π stacking interactions in enzymatic pockets .
    • Stability : The triazole ring confers greater hydrolytic stability compared to hydrazine groups, which are prone to oxidation .

Biological Activity

1-(4-[(4-Hydrazinophenyl)sulfonyl]phenyl)hydrazine diHCl is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and toxicology. This article explores the compound's structure, biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Chemical Name : 1-(4-[(4-Hydrazinophenyl)sulfonyl]phenyl)hydrazine dihydrochloride
  • Molecular Formula : C12H16Cl2N4O2S
  • Molecular Weight : 351.25 g/mol
  • CAS Number : Not specified in the available literature.

The compound features a hydrazine moiety linked to a sulfonyl group, which is known to influence its biological activity.

Antioxidant Properties

Research indicates that compounds with hydrazine functional groups can exhibit antioxidant activity. The presence of the sulfonyl group may enhance this property by stabilizing free radicals. Studies have shown that phenylhydrazine derivatives can mitigate oxidative stress in various biological systems, suggesting potential applications in treating oxidative stress-related diseases .

Toxicological Effects

This compound has been associated with several toxicological effects:

  • Hematotoxicity : Similar compounds have shown significant effects on red blood cell counts, leading to conditions such as methemoglobinemia and anemia. For instance, phenylhydrazine is known to induce oxidative damage to erythrocytes, resulting in hemolysis .
  • Genotoxicity : Studies have demonstrated that phenylhydrazine can cause DNA damage through mechanisms involving radical formation and methylation processes. This raises concerns regarding the mutagenic potential of hydrazine derivatives .

The biological activity of this compound can be attributed to several mechanisms:

  • Oxidative Stress Induction : The compound may induce oxidative stress by generating reactive oxygen species (ROS), which can lead to cellular damage and apoptosis.
  • Inhibition of Enzymatic Activity : Some hydrazine derivatives are known to inhibit key enzymes involved in cellular metabolism, potentially disrupting normal physiological functions.

Hematological Studies

A study involving rabbits showed that exposure to phenylhydrazine hydrochloride resulted in significant hematological changes, including increased reticulocyte counts and decreased erythrocyte levels at doses as low as 10 mg/kg. The study indicated that systemic effects could occur at minimal doses, highlighting the compound's potent toxicity .

Clinical Observations

In clinical settings, phenylhydrazine has been associated with severe side effects when used therapeutically. A notable case involved a patient who developed acute hemolytic anemia after administration of phenylhydrazine for treatment of polycythemia vera. This case underscores the importance of monitoring hematological parameters during treatment with hydrazine derivatives .

Comparative Analysis of Biological Activities

Biological Activity Phenylhydrazine 1-(4-Hydrazinophenyl)sulfonylphenyl hydrazine diHCl
Antioxidant ActivityModeratePotentially enhanced due to sulfonyl group
HematotoxicityHighLikely high; similar mechanisms expected
GenotoxicityYesPotentially yes; DNA damage observed
Enzyme InhibitionYesPossible; requires further investigation

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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